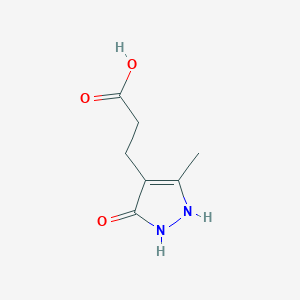
Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate is a complex organic compound that features a combination of isoxazole and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate typically involves multiple steps One common method starts with the preparation of the isoxazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-{[3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-3-oxobutanoate
- Ethyl 2-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-3-oxobutanoate
Uniqueness
Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-4-22-17(20)15(11(2)19)9-14-10-16(18-23-14)12-5-7-13(21-3)8-6-12/h5-8,14-15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIIZUSFRFCVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7784896.png)
![Methyl 2-[6-amino-1-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7784913.png)


![N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7784940.png)
![Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B7784949.png)

![2,3-dihydropyrazolo[3,4-b]indole-1-carboxylic acid](/img/structure/B7784964.png)


![3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE](/img/structure/B7784983.png)
